Technical Whitepaper: Chemical Properties, Synthesis, and Analytical Characterization of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
Technical Whitepaper: Chemical Properties, Synthesis, and Analytical Characterization of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
Introduction & Structural Identity
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS Registry Number 17322-51-9) is a highly purified organic molecule[1] classified structurally as an analog of the antihistamine diphenhydramine[2]. While traditional ethanolamine-class antihistamines—such as diphenhydramine and its p-methyl derivative, Toladryl—rely on a terminal tertiary amine for pharmacological activity, this specific compound features a terminal acetamide group.
This functional group substitution fundamentally alters the molecule's physicochemical properties, acid-base chemistry, and receptor binding affinity. Because of these distinct characteristics, CAS 17322-51-9 is primarily utilized by drug development professionals as a critical synthetic intermediate and as a highly specific reference standard for impurity profiling in pharmaceutical manufacturing[3].
Quantitative Physicochemical Data
To facilitate rapid reference for analytical and synthetic applications, the core physicochemical properties of the compound are summarized below.
| Property | Quantitative Value / Description |
| Chemical Name | N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide |
| CAS Registry Number | 17322-51-9[4] |
| Molecular Formula | C18H21NO2[1] |
| Molecular Weight | 283.36 g/mol [2] |
| Physical Form | Supplied as a White Solid[2] |
| Solubility Profile | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Methanol[2] |
| Recommended Storage | -20°C (Centrifuge vial prior to opening for maximum recovery)[2] |
Pharmacological Context: Amide vs. Amine Structure-Activity Relationship (SAR)
Understanding the causality behind the pharmacological inactivity of CAS 17322-51-9 requires analyzing its structure-activity relationship (SAR) relative to its active counterpart, Toladryl (Dimenhydrinate EP Impurity G)[5].
Active H1-antihistamines require a basic amine that becomes protonated at physiological pH (7.4). This resulting cation forms a critical, high-affinity salt bridge with the aspartate residue (Asp107) located within the binding pocket of the human H1 receptor.
Causality of Affinity Loss: By replacing the basic ethanamine group with a neutral acetamide group, CAS 17322-51-9 loses its ability to ionize at pH 7.4. Without this positive charge, the robust ionic salt bridge with Asp107 cannot form. The receptor interaction is relegated to significantly weaker hydrogen bonding, drastically reducing its affinity and rendering it pharmacologically inert. This makes it an ideal, non-active analytical standard.
Figure 1: Pharmacodynamic impact of amine-to-amide substitution on H1 receptor binding.
Synthetic Methodology: Self-Validating Protocol
The synthesis of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is achieved via a modified Williamson ether synthesis. As a Senior Application Scientist, I have structured this protocol as a self-validating system , embedding In-Process Controls (IPCs) that must be met before proceeding to the next phase.
Phase 1: Alkoxide Activation
-
Charge a flame-dried, nitrogen-purged round-bottom flask with 1.0 equivalent of 4-methylbenzhydrol.
-
Dissolve the alcohol in anhydrous Tetrahydrofuran (THF) (10 mL/g).
-
Causality: Anhydrous THF prevents the premature quenching of the hydride base, ensuring quantitative deprotonation of the secondary alcohol.
-
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
IPC 1 (Visual Validation): Observe the evolution of hydrogen gas. The deprotonation is validated as complete only when gas evolution ceases and the solution transitions to a clear, slightly yellow alkoxide mixture.
Phase 2: Nucleophilic Substitution (SN2)
-
Add 1.1 equivalents of 2-chloro-N,N-dimethylacetamide dropwise to the 0°C solution.
-
Causality: The dropwise addition at 0°C controls the highly exothermic SN2 attack. This mitigates localized heating, which could otherwise trigger undesired alpha-deprotonation of the acetamide electrophile.
-
-
Warm the reaction naturally to room temperature and stir for 4 hours.
-
IPC 2 (Chromatographic Validation): Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The workflow is validated to proceed to isolation only when the 4-methylbenzhydrol spot is completely consumed.
Phase 3: Quenching and Isolation
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Causality: NH4Cl provides a mild, buffered proton source. Unlike water, it neutralizes excess NaH without creating a highly basic aqueous environment that could hydrolyze the newly formed amide bond.
-
-
Extract the aqueous layer three times with Ethyl Acetate, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure to yield the white solid product[2].
Figure 2: Self-validating synthetic workflow for CAS 17322-51-9.
Analytical Characterization & Impurity Profiling
Because CAS 17322-51-9 is structurally similar to Toladryl but differs fundamentally in its acid-base chemistry (neutral amide vs. basic amine), it serves as an excellent benchmark for validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods used in impurity profiling.
Causality in Method Design: By utilizing an acidic mobile phase (pH 3.0), any residual Toladryl amine impurities become fully protonated, making them highly polar and causing them to elute early. Conversely, the neutral acetamide (CAS 17322-51-9) remains un-ionized and highly lipophilic, maximizing its interaction with the C18 stationary phase and eluting significantly later. This dramatic retention time difference acts as a self-validating check for mobile phase pH accuracy.
Quantitative HPLC Parameters for Impurity Resolution
| Parameter | Specification / Condition | Scientific Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides high surface area for hydrophobic retention. |
| Mobile Phase A | 10 mM KH2PO4 Buffer (pH 3.0) | Ensures full protonation of amine-based impurities. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes the neutral acetamide analog efficiently. |
| Gradient | 20% B to 80% B over 15 min | Resolves polar amines early, and neutral amides late. |
| Flow Rate | 1.0 mL/min | Balances column backpressure and analysis time. |
| Detection | UV at 220 nm | Captures the aromatic π-π* transitions of the benzhydryl group. |
| Expected RT (Toladryl) | ~4.2 minutes | Protonated state drastically reduces C18 column affinity. |
| Expected RT (CAS 17322-51-9) | ~11.5 minutes | Neutral state maximizes hydrophobic C18 interaction. |
References
-
Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide". Fisher Scientific Portugal. URL:[Link]
-
Fisher Scientific. "N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, TRC". Fisher Scientific Switzerland. URL:[Link]
-
AXEL Shop. "85-5782-25 N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide 50mg CAS No:17322-51-9". AS-1. URL: [Link]
-
Namiki-s. "Impurity Reference Standards in Ready Stock". Namiki Shoji Co., Ltd. URL: [Link]
-
Shubham Biopharma. "Best Custom Synthesis services in India". Shubham Biopharma. URL:[Link]
-
AminoPrimeCentral. "impurity manufacturer india alternative, CAS 707-37-9". AminoPrimeCentral. URL:[Link]
Sources
- 1. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ch]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 5. naturalorderhandmade.com [naturalorderhandmade.com]
